2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole
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Overview
Description
2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole is a complex organic compound that features a piperidine ring, a thiadiazole ring, and an ethoxyphenylsulfonyl group
Mechanism of Action
Target of Action
The compound contains a piperidine moiety, which is a common structural fragment in many pharmaceuticals . Piperidine derivatives have been found to interact with a wide range of biological targets, but without specific information on this compound, it’s difficult to identify its primary targets.
Mode of Action
The mode of action would depend on the specific biological target of the compound. Piperidine derivatives can act as agonists or antagonists at their target sites, modulating the activity of these targets .
Biochemical Pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Piperidine derivatives can be involved in a variety of pathways depending on their specific targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the stability of organoboron compounds, which are often used in the synthesis of pharmaceuticals, can be affected by exposure to air and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole typically involves multiple steps, starting from readily available precursors
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.
Introduction of Ethoxyphenylsulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Formation of Thiadiazole Ring: The thiadiazole ring can be formed through cyclization reactions involving thiosemicarbazides and appropriate electrophiles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
2-(1-((4-Methoxyphenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole: Similar structure but with a methoxy group instead of an ethoxy group.
2-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole: Similar structure but with a chloro group instead of an ethoxy group.
Uniqueness
The uniqueness of 2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[1-(4-ethoxyphenyl)sulfonylpiperidin-4-yl]-5-ethyl-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S2/c1-3-16-18-19-17(24-16)13-9-11-20(12-10-13)25(21,22)15-7-5-14(6-8-15)23-4-2/h5-8,13H,3-4,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MONZHJFWTXAIBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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